4-(Trifluoromethyl)phenyl isothiocyanate physical properties
4-(Trifluoromethyl)phenyl isothiocyanate physical properties
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Trifluoromethyl)phenyl isothiocyanate (CAS No. 1645-65-4). This compound is a critical reagent and building block in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.[1][2] Its utility is largely derived from the presence of the isothiocyanate functional group and the trifluoromethyl moiety, which can enhance the biological activity and stability of target molecules.[1] This document summarizes key quantitative data, outlines standard experimental protocols for property determination, and illustrates the compound's role in synthetic chemistry.
Core Physical and Chemical Properties
The physical properties of 4-(Trifluoromethyl)phenyl isothiocyanate have been compiled from various sources. The data is summarized in the table below for clarity and ease of comparison. It is important to note the variations in reported values, which may be attributed to different experimental conditions or sample purities.
| Property | Value |
| CAS Number | 1645-65-4[1][2][3][4][5][6] |
| Molecular Formula | C₈H₄F₃NS[1][2][4][5][6] |
| Molecular Weight | 203.18 g/mol [1][2][3][5] |
| Appearance | White to light yellow or orange crystalline solid or powder.[1][3][4] |
| Melting Point | 38 - 44 °C[1][2][4] |
| Boiling Point | 207 °C (at atmospheric pressure)[1][2] 81 °C (at 11 mmHg)[3][7][8] 116-118 °C (at 20 mmHg)[9] |
| Density | ~1.34 g/cm³ (estimate)[3] |
| Flash Point | >110 °C (>230 °F)[3] |
| Purity | ≥97-98% (by Gas Chromatography)[1][3] |
| Solubility | Information on solubility in common laboratory solvents is not extensively detailed in the provided search results, but its chemical structure suggests solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. It is sensitive to moisture.[3] |
| Storage Conditions | 2 - 8 °C, often stored under an inert atmosphere (e.g., nitrogen) due to moisture sensitivity.[1][3][6][10] |
| Synonyms | 1-Isothiocyanato-4-(trifluoromethyl)benzene, p-Trifluoromethylphenyl isothiocyanate, α,α,α-Trifluoro-p-tolyl isothiocyanate.[1][6] |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of 4-(Trifluoromethyl)phenyl isothiocyanate are based on standard laboratory techniques.
1. Determination of Melting Point:
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Methodology: The melting point is determined using a calibrated digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube to a depth of 2-3 mm. The tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported range (e.g., 38-44 °C) reflects this process.[1][4]
2. Determination of Boiling Point:
-
Methodology: The atmospheric boiling point is determined by distillation. For compounds that may decompose at high temperatures, vacuum distillation is employed, as indicated by the values reported at reduced pressures (e.g., 81 °C at 11 mmHg).[3][7][8] A sample is heated in a distillation flask connected to a condenser and a vacuum source. The pressure is monitored with a manometer. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature plateau during distillation, with condensate forming on the thermometer bulb.
3. Purity Analysis by Gas Chromatography (GC):
-
Methodology: Purity is typically assessed using gas chromatography coupled with a Flame Ionization Detector (FID).
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., ethyl acetate).
-
Instrumentation: A gas chromatograph with a capillary column (e.g., DB-5 or equivalent non-polar phase) is used.
-
Conditions: The injector and detector temperatures are set high enough to ensure sample vaporization (e.g., 250 °C). A temperature program for the oven is established to separate the target compound from any impurities (e.g., starting at 100 °C and ramping to 280 °C).
-
Analysis: The sample is injected, and the resulting chromatogram shows peaks corresponding to different components. Purity is calculated as the area of the main peak relative to the total area of all peaks, expressed as a percentage. The common purity level for this reagent is ≥98%.[1][2]
-
Visualization of Synthetic Utility
4-(Trifluoromethyl)phenyl isothiocyanate is a versatile electrophile. The isothiocyanate group (-N=C=S) readily reacts with nucleophiles such as primary amines, secondary amines, and hydrazines. This reactivity makes it a key intermediate in the synthesis of a wide range of compounds, particularly thiourea derivatives, which are scaffolds for various biologically active molecules. The logical workflow below illustrates this central role.
Caption: Role as a key building block in chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Trifluoromethyl)phenyl Isothiocyanate , >98.0%(GC) , 1645-65-4 - CookeChem [cookechem.com]
- 4. 4-(Trifluoromethyl)phenyl isothiocyanate, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 1645-65-4 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Page loading... [guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
